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molecular formula C15H12ClF3O B8634044 1-(Benzyloxy)-2-chloro-4-(2,2,2-trifluoroethyl)benzene CAS No. 653578-57-5

1-(Benzyloxy)-2-chloro-4-(2,2,2-trifluoroethyl)benzene

Cat. No. B8634044
M. Wt: 300.70 g/mol
InChI Key: YEKCSPQAEJOLHX-UHFFFAOYSA-N
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Patent
US07524882B2

Procedure details

1-Benzyloxy-2-chloro-4-(2,2,2-trifluoro-ethyl)benzene (4.0 g, 13.0 mmol) was dissolved in dichloromethane (50 mL) and cooled to −78° C. A solution of boron tribromide (1.0 M in CH2Cl2, 14.3 mL, 14.3 mmol) was added. The reaction mixture was warmed to 0° C., diluted with dichloromethane and washed with brine. After removal of solvent, the residue was chromatographed on silica gel eluting with 9:1 hexane:ethyl acetate to give the title compound.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
14.3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:14]=[CH:13][C:12]([CH2:15][C:16]([F:19])([F:18])[F:17])=[CH:11][C:10]=1[Cl:20])C1C=CC=CC=1.B(Br)(Br)Br>ClCCl>[Cl:20][C:10]1[CH:11]=[C:12]([CH2:15][C:16]([F:18])([F:19])[F:17])[CH:13]=[CH:14][C:9]=1[OH:8]

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(C=C1)CC(F)(F)F)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
14.3 mL
Type
reactant
Smiles
B(Br)(Br)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed to 0° C.
WASH
Type
WASH
Details
washed with brine
CUSTOM
Type
CUSTOM
Details
After removal of solvent
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed on silica gel eluting with 9:1 hexane

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)CC(F)(F)F)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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